REACTION_SMILES
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[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6](=[O:7])[O:8][CH2:9][CH3:10].[C:11]([O-:12])(=[O:13])[OH:14].[CH3:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[Na+:15].[O-:16][n+:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1>>[CH:2]([CH2:3][CH2:4][CH2:5][C:6](=[O:7])[O:8][CH2:9][CH3:10])=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][n+]1ccccc1
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Name
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Type
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product
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Smiles
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CCOC(=O)CCCC=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |